Imidazo[1,5-a]pyridine-3-sulfonyl fluoride
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Overview
Description
Imidazo[1,5-a]pyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₇H₅FN₂O₂S. It belongs to the class of imidazo[1,5-a]pyridine derivatives, which are known for their unique chemical structure and versatility.
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine-3-sulfonyl fluoride is a complex compound with a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
Compounds with the imidazo[1,5-a]pyridine scaffold are known for their unique chemical structure and versatility, optical behaviors, and biological properties .
Biochemical Pathways
It’s worth noting that imidazo[1,5-a]pyridine-based compounds have been used as cell membrane probes, which could indicate their involvement in cellular signaling pathways .
Result of Action
Imidazo[1,5-a]pyridine-based compounds have shown remarkable photophysical properties, making them suitable candidates as cell membrane probes .
Action Environment
It’s worth noting that the photophysical features of imidazo[1,5-a]pyridine-based compounds have been investigated in several organic solvents .
Biochemical Analysis
Biochemical Properties
Imidazopyridine derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . They have been shown to influence many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
Imidazopyridine derivatives have been reported to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazopyridine derivatives have been used as fluorescent probes in liposome models, showing successful intercalation in the lipid bilayer .
Metabolic Pathways
Imidazopyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .
Transport and Distribution
Imidazopyridine derivatives have been shown to be suitable candidates as cell membrane probes due to their compact shape and remarkable photophysical properties .
Subcellular Localization
Imidazopyridine derivatives have been used as fluorescent probes in liposome models, showing successful intercalation in the lipid bilayer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine-3-sulfonyl fluoride typically involves the cyclocondensation of 2-aminopyridine with appropriate sulfonyl fluoride precursors. One common method includes the use of molecular iodine (I₂) as a catalyst in the presence of sodium acetate (NaOAc) to facilitate the oxidative annulation of 2-pyridyl ketones and alkylamines . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, amines, alcohols, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Imidazo[1,5-a]pyridine-3-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine-3-sulfonyl fluoride can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its use in the development of covalent inhibitors and anticancer agents.
Imidazo[4,5-b]pyridine: Studied for its potential as a fluorescent probe and sensor.
The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to other derivatives .
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVANUFYYLMJYNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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